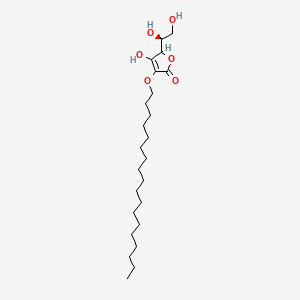
2-O-Octadecylascorbic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CV 3611 involves the esterification of ascorbic acid with octadecanol. The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond between the ascorbic acid and octadecanol .
Industrial Production Methods
Industrial production of CV 3611 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors, followed by purification steps such as recrystallization or chromatography to isolate the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
CV 3611 primarily undergoes oxidation-reduction reactions due to its antioxidant properties. It can react with free radicals, neutralizing them and preventing oxidative damage to cells and tissues .
Common Reagents and Conditions
Oxidation: CV 3611 can be oxidized in the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: As a reducing agent, CV 3611 can donate electrons to reactive oxygen species, converting them into less harmful molecules.
Major Products Formed
The primary products formed from the reactions of CV 3611 are its oxidized forms, which include dehydroascorbic acid derivatives. These products retain some antioxidant activity, although they are generally less potent than the parent compound .
Wissenschaftliche Forschungsanwendungen
CV 3611 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
CV 3611 exerts its effects primarily through its antioxidant activity. It scavenges free radicals by donating electrons, thereby neutralizing these reactive species and preventing cellular damage. The compound can penetrate cell membranes, allowing it to exert its protective effects within cells. The molecular targets of CV 3611 include reactive oxygen species and other free radicals, which are neutralized through redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ascorbic Acid (Vitamin C): The parent compound of CV 3611, known for its antioxidant properties but less stable under physiological conditions.
Dehydroascorbic Acid: An oxidized form of ascorbic acid with reduced antioxidant activity.
2-O-alkylascorbic Acids: A class of compounds similar to CV 3611, with varying alkyl chain lengths that influence their antioxidant activity and stability.
Uniqueness of CV 3611
CV 3611 is unique among ascorbic acid derivatives due to its long alkyl chain, which enhances its stability and allows it to integrate into lipid membranes. This property makes it particularly effective in protecting cell membranes from oxidative damage, distinguishing it from other ascorbic acid derivatives .
Eigenschaften
CAS-Nummer |
98829-12-0 |
|---|---|
Molekularformel |
C24H44O6 |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-4-octadecoxy-2H-furan-5-one |
InChI |
InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-23-21(27)22(20(26)19-25)30-24(23)28/h20,22,25-27H,2-19H2,1H3/t20-,22?/m0/s1 |
InChI-Schlüssel |
OIRQROBVKNWIIW-AIBWNMTMSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCOC1=C(C(OC1=O)[C@H](CO)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1=C(C(OC1=O)C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



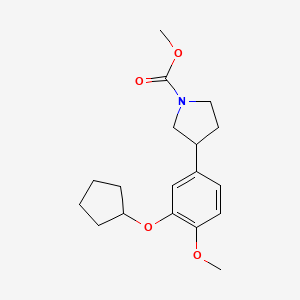
![3-(4-chlorophenyl)-N-[3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]prop-2-enamide](/img/structure/B10781187.png)
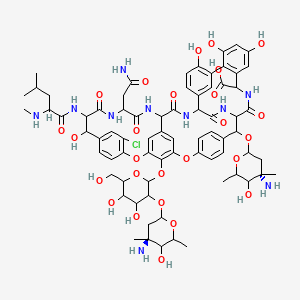
![(5R,8S,11R,12R,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B10781191.png)

![7-[[2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10781202.png)
![2-(Cyclopentylmethyl)-5-methylspiro[3,8-dihydroimidazo[2,1-b]purine-7,1'-cyclopentane]-4-one](/img/structure/B10781206.png)
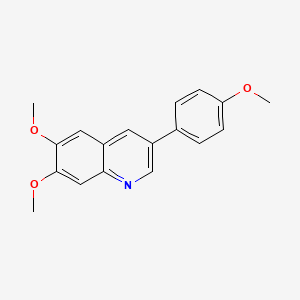
![2-[[7-(Benzylamino)-3-methylimidazo[4,5-b]pyridin-5-yl]amino]ethanol](/img/structure/B10781239.png)
![(E)-3-(4-chlorophenyl)-N-[3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]prop-2-enamide](/img/structure/B10781243.png)
![5-[[1-[[1-[(1-Carboxy-2-hydroxyethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxo-2-(3,7,11-trimethyldodeca-2,6,10-trienoylamino)pentanoic acid](/img/structure/B10781251.png)
![3-[[3-Amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10781253.png)
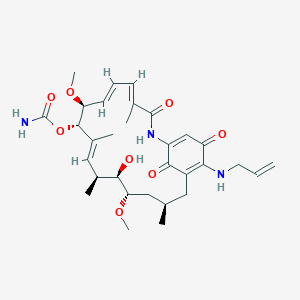
![2-(3,8b-dimethyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-7-yl)-N-methylacetamide](/img/structure/B10781266.png)